molecular formula C20H36N2O7 B8114722 TCO-PEG2-oxyamineBoc

TCO-PEG2-oxyamineBoc

Cat. No.: B8114722
M. Wt: 416.5 g/mol
InChI Key: RDOXWKFGIQFTSW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG2-oxyamineBoc: is a chemical compound that belongs to the class of polyethylene glycol linkers. It is characterized by the presence of an oxyamine group, which can react with aldehydes to form reversible oxime bonds. This compound is widely used in bioorthogonal chemistry, particularly in the field of click chemistry, due to its ability to form stable carbon-nitrogen bonds upon reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-oxyamineBoc typically involves the reaction of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and an oxyamine group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the initial synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The final product is then purified using techniques such as chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: TCO-PEG2-oxyamineBoc undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxime derivatives, reduced amines, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: TCO-PEG2-oxyamineBoc is extensively used in chemical synthesis for the preparation of complex molecules. Its ability to form stable bonds with aldehydes and ketones makes it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used for bioconjugation and molecular imaging. It facilitates the labeling and tagging of biomolecules, enabling the study of biological processes at the molecular level .

Medicine: The compound is used in the development of targeted drug delivery systems. Its bioorthogonal properties allow for the precise delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects .

Industry: In industrial applications, this compound is used in the production of advanced materials with enhanced properties. It is also employed in the development of diagnostic tools and sensors .

Mechanism of Action

The mechanism of action of TCO-PEG2-oxyamineBoc involves its ability to form reversible oxime bonds with aldehydes and ketones. Upon reduction, these oxime bonds are converted into stable carbon-nitrogen bonds. This bioorthogonal reaction is highly specific and occurs rapidly, making it suitable for various applications in chemistry and biology .

Comparison with Similar Compounds

Uniqueness: TCO-PEG2-oxyamineBoc is unique due to its specific combination of TCO, PEG, and oxyamine groups. This combination provides exceptional reactivity and stability, making it highly suitable for bioorthogonal chemistry applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O7/c1-20(2,3)29-19(24)22-27-16-15-26-14-13-25-12-11-21-18(23)28-17-9-7-5-4-6-8-10-17/h4-5,17H,6-16H2,1-3H3,(H,21,23)(H,22,24)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXWKFGIQFTSW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCCC=CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCC/C=C/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.